molecular formula C10H11N3 B1336634 6-Pyrrolidin-1-ylnicotinonitrile CAS No. 90839-82-0

6-Pyrrolidin-1-ylnicotinonitrile

Cat. No. B1336634
CAS RN: 90839-82-0
M. Wt: 173.21 g/mol
InChI Key: WFAQYYDUKHLUBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cyclization reactions and the use of various catalysts. For instance, the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds was achieved by cyclization from 2,6-dichloro-4-methylnicotinonitrile . Additionally, a microwave-assisted domino process was used to synthesize 6-nitrilmethyl-pyrrolo[3,4-b]pyridin-5-ones, which involved aza Diels–Alder/N-acylation/aromatization steps . These methods highlight the potential pathways that could be adapted for the synthesis of 6-Pyrrolidin-1-ylnicotinonitrile.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the structure of a compound with a pyrrolidinyl group was studied in detail using this method . The analysis revealed specific bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule. This information is essential for predicting the reactivity and interaction of 6-Pyrrolidin-1-ylnicotinonitrile with other molecules.

Chemical Reactions Analysis

The reactivity of nitrile-containing heterocyclic compounds can be inferred from the studies on similar structures. The compounds synthesized in the studies often serve as intermediates for further chemical transformations, which could include nucleophilic addition reactions, coordination to metal ions, or participation in cycloaddition reactions . These reactions are important for the functionalization and application of such compounds in various fields, including medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of pyrrolidinyl groups can affect the stability and solubility of the compounds . The formation of complexes with metal ions, as discussed in the synthesis of trinuclear NiII2LnIII complexes , and the stereoselectivity observed in reactions with copper(II) ions , are indicative of the coordination chemistry and chelating ability of such compounds. These properties are critical for the application of 6-Pyrrolidin-1-ylnicotinonitrile in various scientific domains.

Scientific Research Applications

“6-Pyrrolidin-1-ylnicotinonitrile” is a chemical building block with the molecular formula C10 H11 N3 and a molecular weight of 173.218 . It’s used for research purposes .

Pyrrolidine, a five-membered ring structure present in “6-Pyrrolidin-1-ylnicotinonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine derivatives have been found to have various biological activities, including anticancer , antibacterial , anti-inflammatory , antidepressant , and anti-HCV activities . The specific methods of application, experimental procedures, and outcomes would depend on the particular research context and the disease being targeted.

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAQYYDUKHLUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437442
Record name 6-pyrrolidin-1-ylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrrolidin-1-ylnicotinonitrile

CAS RN

90839-82-0
Record name 6-pyrrolidin-1-ylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile
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